The synthesis of 2-chloro-4,5-difluoromandelic acid can be achieved through multiple methods, primarily involving halogenation and subsequent functional group transformations.
The molecular structure of 2-chloro-4,5-difluoromandelic acid features a mandelic acid backbone with specific substitutions:
OC(=O)C1=C(Cl)C=C(F)C(F)=C1
CGFMLBSNHNWJAW-UHFFFAOYSA-N
This structure contributes to its unique reactivity profile in various chemical reactions .
2-Chloro-4,5-difluoromandelic acid participates in several notable chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for 2-chloro-4,5-difluoromandelic acid primarily revolves around its reactivity due to the presence of electronegative substituents:
This behavior makes it a useful compound in medicinal chemistry and organic synthesis .
The physical and chemical properties of 2-chloro-4,5-difluoromandelic acid are crucial for its application:
These properties are essential for determining its behavior in various chemical environments .
2-Chloro-4,5-difluoromandelic acid finds applications in several scientific fields:
Its unique structure allows for diverse applications across multiple disciplines in chemistry .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: